molecular formula C21H21ClN2O2S2 B2903081 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941875-73-6

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide

Katalognummer B2903081
CAS-Nummer: 941875-73-6
Molekulargewicht: 432.98
InChI-Schlüssel: PZMWTNIKBSHNDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide, also known as ABT-263 or Navitoclax, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are important regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, allowing them to evade cell death and promote tumor growth. ABT-263 has shown promise as a potential cancer therapy, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide has several advantages for use in lab experiments, including its specificity for BCL-2 family proteins and its ability to induce apoptosis in cancer cells. However, this compound can also have off-target effects, particularly on platelets, which can make it difficult to use in certain experiments. In addition, this compound can be difficult to synthesize and has limited solubility in aqueous solutions, which can make it challenging to work with in certain settings.

Zukünftige Richtungen

There are several potential future directions for research on 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide. One area of interest is the development of more selective BCL-2 family inhibitors, which could reduce the risk of side effects such as thrombocytopenia. Another area of interest is the use of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapies, to further enhance its efficacy. Finally, there is ongoing research on the role of BCL-2 family proteins in other diseases, such as neurodegenerative disorders, which could lead to new applications for this compound in these settings.

Synthesemethoden

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide involves several steps, including the reaction of 4-chlorobenzyl mercaptan with 2-bromo-4-chlorothiazole to form 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)ethanamine. This intermediate is then reacted with 2-methoxyphenethylamine and acetic anhydride to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer therapy. In preclinical studies, this compound has shown efficacy against a variety of cancer cell lines, including CLL and NHL cells. In clinical trials, this compound has shown promising results in patients with relapsed or refractory CLL and NHL, with response rates ranging from 30-70%.

Eigenschaften

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c1-26-19-5-3-2-4-16(19)10-11-23-20(25)12-18-14-28-21(24-18)27-13-15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMWTNIKBSHNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.